![molecular formula C21H24N4O3S B1237452 N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide is a member of quinolines.
Applications De Recherche Scientifique
Antimalarial Activity Research on compounds structurally related to N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide has shown significant antimalarial activity. For instance, a study by Werbel et al. (1986) synthesized a series of related compounds and found them to have potent antimalarial effects against Plasmodium berghei in mice and demonstrated promising pharmacokinetic properties for protecting against infection (Werbel et al., 1986).
Synthesis and Characterization Liu Chang-chu (2014) explored the synthesis of related quinoline derivatives under microwave irradiation. This study highlights the efficiency of the synthesis process for similar compounds, indicating potential for scalable production and further research applications (Liu Chang-chu, 2014).
Diverse Synthetic Approaches Pandit et al. (2016) described an environmentally friendly synthesis method for related chromene compounds, demonstrating the potential for diverse and sustainable synthetic approaches in the development of similar chemical compounds (Pandit et al., 2016).
Cancer Cell Viability and Inhibition A study by El Rayes et al. (2022) on quinoxaline derivatives, which are structurally related, showed inhibition of cancer cell viability. This indicates the potential application of similar compounds in cancer research and therapy (El Rayes et al., 2022).
Structural Aspects and Properties Research by Karmakar et al. (2007) and Kalita et al. (2010) on amide-containing isoquinoline derivatives provides insights into the structural aspects of similar compounds, which can be crucial for understanding their interactions and potential applications in various fields (Karmakar et al., 2007), (Kalita et al., 2010).
Antitumor Activity The work by Yamato et al. (1989) on fused tetracyclic quinoline derivatives demonstrates the potential of similar compounds in antitumor activity, particularly through DNA intercalation and topoisomerase II inhibition (Yamato et al., 1989).
Supramolecular Assemblies Cutrone et al. (2017) explored the formation of supramolecular assemblies using amphiphilic derivatives similar to the compound , revealing potential applications in drug delivery and tissue regeneration (Cutrone et al., 2017).
Propriétés
Formule moléculaire |
C21H24N4O3S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-24(2)18-11-9-16(10-12-18)14-23-20(26)15-25(3)29(27,28)19-8-4-6-17-7-5-13-22-21(17)19/h4-13H,14-15H2,1-3H3,(H,23,26) |
Clé InChI |
HSQQAHYDHSIDCH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




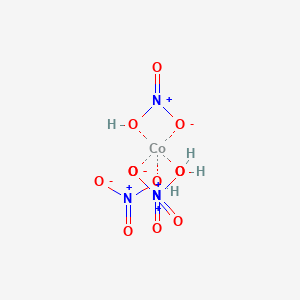
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
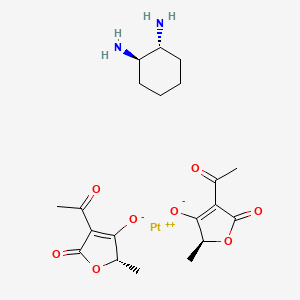
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
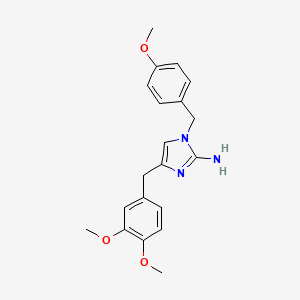
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)
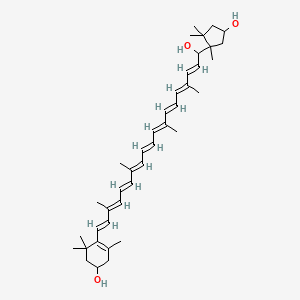
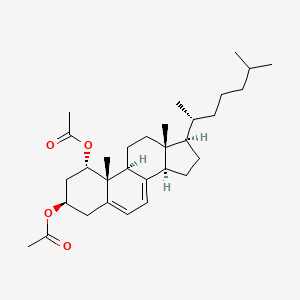
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)
![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)